molecular formula C8H6N4O2 B047194 2-Amino-6-nitroquinoxaline CAS No. 115726-26-6

2-Amino-6-nitroquinoxaline

Katalognummer: B047194
CAS-Nummer: 115726-26-6
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: QEPYYXCOFZEGNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-nitroquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Amino-6-nitroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview and Synthesis

This compound is a derivative of quinoxaline, a bicyclic compound known for its role in various biological activities, including anticancer, antimicrobial, and antiparasitic effects. The synthesis of this compound typically involves the nitration of quinoxaline derivatives followed by amination processes. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while exploring structure-activity relationships (SAR) to improve efficacy against specific targets.

Anticancer Activity

This compound has demonstrated notable anticancer properties. In vitro studies reveal its effectiveness against various cancer cell lines, including leukemia and lung cancer cells. For example, research indicates that this compound can induce apoptosis in HL-60 and K562 leukemic cells by interacting with antiapoptotic proteins such as Bcl-2 and Bax, suggesting a mechanism involving the modulation of apoptotic pathways .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HL-6010.5Bcl-2 inhibition
K56212.3Induction of apoptosis via caspase activation
A549 (Lung Cancer)9.32Mitochondrial pathway activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that nitroquinoxaline derivatives possess significant antibacterial activity, with certain analogs demonstrating minimum inhibitory concentrations (MIC) as low as 0.78 µM against Mycobacterium tuberculosis . This suggests that the nitro group is crucial for the antimicrobial efficacy.

Table 2: Antimicrobial Efficacy of Nitroquinoxaline Derivatives

CompoundMIC (µM)Target Organism
This compound0.78M. tuberculosis
Compound X1.5Staphylococcus aureus
Compound Y2.0E. coli

Antiparasitic Activity

Recent investigations into the antiparasitic effects of quinoxaline derivatives have highlighted their potential against schistosomiasis. In vitro studies showed that certain analogs could achieve over 70% mortality in newly transformed schistosomula at concentrations as low as 0.1 µM . These findings suggest that structural modifications can enhance selectivity and potency against parasitic infections.

Case Studies

  • Study on Antileukemic Properties : A study focused on the interaction of this compound with Bcl-2 family proteins demonstrated significant downregulation of antiapoptotic markers in treated leukemic cells, confirming its role in inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another research effort explored the antimicrobial activity of various nitroquinoxaline derivatives against resistant bacterial strains, establishing a correlation between structural features and biological activity .
  • Antiparasitic Effects : The efficacy of synthesized quinoxalines against adult Schistosoma mansoni was evaluated, revealing several compounds with IC50 values comparable to praziquantel, the standard treatment for schistosomiasis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including 2-ANQ, possess antimicrobial properties against various pathogens:

  • Bacterial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that 2-ANQ could be explored for its potential antimicrobial efficacy, but further investigations are necessary to establish its effectiveness conclusively.
  • Fungal Activity : Certain quinoxaline compounds have demonstrated antifungal properties, indicating that 2-ANQ may also hold promise in this area.

Antiprotozoal Properties

Quinoxaline derivatives have been investigated for their activity against protozoan parasites, including those responsible for malaria and leishmaniasis. The potential of 2-ANQ as an antiprotozoal agent warrants further exploration, especially considering the rising resistance to existing treatments.

Anti-Schistosomal Activity

A notable application of quinoxaline compounds is their anti-schistosomal activity. In recent studies, derivatives of 2-ANQ have been identified as promising candidates for treating schistosomiasis, a disease caused by parasitic worms. The compound showed significant activity against Schistosoma mansoni, with various analogues demonstrating improved potency through structural modifications .

Case Study: Structure-Activity Relationship (SAR)

In a study focusing on the SAR of quinoxaline derivatives:

  • Compound 22 exhibited an EC50 of 0.44 μM against schistosomula and significantly lower values against juvenile and adult worms.
  • Modifications to the nitro group position affected activity levels, highlighting the importance of structural features in enhancing therapeutic efficacy .

Neurological Applications

2-Amino-6-nitroquinoxaline has been studied for its interaction with excitatory amino acid receptors (EAARs). It acts as an antagonist at certain receptor sites, which could have implications for treating neurological disorders associated with excitatory neurotransmission:

  • NMDA Receptor Modulation : The compound has been shown to influence NMDA receptor activity, suggesting potential applications in neuropharmacology .

Fluorescent Probes

Research has indicated that 2-ANQ can serve as a fluorescent substrate for detecting hypoxia in tumors. This application is critical in cancer research, where understanding tumor microenvironments can lead to better therapeutic strategies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of precursor compounds with amines or other functional groups. The ability to modify its structure leads to a variety of derivatives with tailored biological activities:

Compound NameStructure FeaturesUnique Properties
7-Nitroquinoxalin-2-amineNitro group at position 7Exhibits different receptor antagonistic profiles
6-Cyano-7-nitroquinoxalineCyano group instead of aminoKnown for blocking excitatory synaptic transmission
2-AminoquinoxalineLacks nitro groupMore versatile in forming derivatives
QuinoxalineBase structure without substituentsServes as a precursor for various derivatives

Eigenschaften

IUPAC Name

6-nitroquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPYYXCOFZEGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376430
Record name 2-AMINO-6-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115726-26-6
Record name 2-AMINO-6-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Amino-6-nitroquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Amino-6-nitroquinoxaline
Reactant of Route 4
2-Amino-6-nitroquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Amino-6-nitroquinoxaline
Reactant of Route 6
2-Amino-6-nitroquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.